molecular formula C13H12ClN3O3 B1377830 ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1400540-35-3

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1377830
CAS No.: 1400540-35-3
M. Wt: 293.7 g/mol
InChI Key: DMPBWVNWFBULNS-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, which are essential for the growth and proliferation of microorganisms and cancer cells.

Comparison with Similar Compounds

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorophenyl group and the ester functional group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPBWVNWFBULNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
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ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
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ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
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ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
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ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
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ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate

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